molecular formula C24H19FN4O3 B11347948 2-[3-[2-(acetylamino)phenyl]-2-oxoquinoxalin-1(2H)-yl]-N-(4-fluorophenyl)acetamide

2-[3-[2-(acetylamino)phenyl]-2-oxoquinoxalin-1(2H)-yl]-N-(4-fluorophenyl)acetamide

Cat. No.: B11347948
M. Wt: 430.4 g/mol
InChI Key: GAAAVYAROKCRQS-UHFFFAOYSA-N
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Description

2-[3-[2-(acetylamino)phenyl]-2-oxoquinoxalin-1(2H)-yl]-N-(4-fluorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[2-(acetylamino)phenyl]-2-oxoquinoxalin-1(2H)-yl]-N-(4-fluorophenyl)acetamide typically involves multiple steps:

    Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine derivative with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Acetylamino Group: The acetylation of the amino group is performed using acetic anhydride in the presence of a base such as pyridine.

    Attachment of the Fluorophenyl Group: This step involves the coupling of the fluorophenyl group to the quinoxaline core, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline core, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The quinoxaline core is known to bind to various biological targets, potentially inhibiting their activity. The acetylamino and fluorophenyl groups may enhance the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-[2-(acetylamino)phenyl]-2-oxoquinoxalin-1(2H)-yl]-N-(4-chlorophenyl)acetamide
  • 2-[3-[2-(acetylamino)phenyl]-2-oxoquinoxalin-1(2H)-yl]-N-(4-bromophenyl)acetamide

Uniqueness

The presence of the fluorophenyl group in 2-[3-[2-(acetylamino)phenyl]-2-oxoquinoxalin-1(2H)-yl]-N-(4-fluorophenyl)acetamide distinguishes it from its analogs, potentially offering unique biological activity and improved pharmacokinetic properties.

Properties

Molecular Formula

C24H19FN4O3

Molecular Weight

430.4 g/mol

IUPAC Name

2-[3-(2-acetamidophenyl)-2-oxoquinoxalin-1-yl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C24H19FN4O3/c1-15(30)26-19-7-3-2-6-18(19)23-24(32)29(21-9-5-4-8-20(21)28-23)14-22(31)27-17-12-10-16(25)11-13-17/h2-13H,14H2,1H3,(H,26,30)(H,27,31)

InChI Key

GAAAVYAROKCRQS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1C2=NC3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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